2,15-Hexadecanedione
Overview
Description
2,15-Hexadecanedione is a chemical compound that has garnered attention due to its role as a precursor to muscone, a valuable fragrant compound that is scarce in nature. Muscone is known for its use in the fragrance industry and has prompted various synthetic methods to be developed for its precursor, 2,15-hexadecanedione .
Synthesis Analysis
Several synthetic routes have been explored for the production of 2,15-hexadecanedione. One method involves the oxidation of 8-acetoxy-1,6-octadiene with a catalyst system followed by a series of reactions including hydrolysis, hydrogenation, and coupling reactions to yield the desired dione . Another approach utilizes the Kolbe electrolysis of 8-oxononanoic acid, which is obtained from the oxidation and reduction of 3,8-nonadienoate, to produce 2,15-hexadecanedione in high yield . A different strategy reported the use of palladium-catalyzed dimerization of butadiene, followed by selective oxidation and hydrogenation to synthesize the compound . Biomimetic synthesis has also been attempted using imidazolium salt and di-Grignard reagent . Additionally, a method starting from tetradecanedioic acid with chlorosulfoxide and halogenomethylzinc has been described . Another facile synthesis involves the use of alkyl sulfone and a series of condensation, reduction, and hydrolysis reactions .
Molecular Structure Analysis
The molecular structure of 2,15-hexadecanedione has been confirmed through various spectroscopic techniques such as 1H NMR and IR spectrometry, ensuring the correct synthesis of the compound . The structure consists of a 16-carbon chain with ketone groups at the 2nd and 15th carbon atoms.
Chemical Reactions Analysis
2,15-Hexadecanedione serves as an intermediate in the synthesis of muscone and related compounds. It can undergo further chemical transformations, such as macrolactonization, to produce pheromone components like 15-hexadecanolide . The compound's reactivity is central to its role as an intermediate in the synthesis of complex molecules.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2,15-hexadecanedione are not detailed in the provided papers, its properties can be inferred from its structure and synthesis methods. As a dione with a long carbon chain, it is likely to be a waxy solid at room temperature. Its solubility in organic solvents and reactivity towards various reagents are key characteristics that facilitate its use in synthetic organic chemistry. The high yields reported in some of the synthetic methods suggest that it is a stable compound under the right conditions .
Scientific Research Applications
Synthesis Methods : Various methods for synthesizing 2,15-Hexadecanedione have been developed. Tsuji et al. (1978) described a synthesis method starting from a butadiene telomer, yielding 2,15-Hexadecanedione through oxidation and reduction processes (Tsuji, Kaito, Yamada, & Mandai, 1978). Similarly, Yoshida and Saito (1982) achieved synthesis from alkyl sulfone, involving Claisen condensation and Wolff-Kishner reduction (Yoshida & Saito, 1982).
Muscone Precursor : 2,15-Hexadecanedione is a key intermediate in the synthesis of dl-muscone. Zhao Wen-jun (2007) detailed a process starting from tetradecanedioic acid to produce 2,15-Hexadecanedione, which was then used for preparing muscone (Zhao Wen-jun, 2007). In another study, Guo Bing-nan (2006) used phase-transfer catalytic condensation to synthesize the compound as an intermediate for muscone (Guo Bing-nan, 2006).
Biological Applications : Yuan, Gu, and Shi (2005) explored a biomimetic approach for synthesizing 2,15-Hexadecanedione, highlighting its potential in natural product synthesis (Yuan, Gu, & Shi, 2005). This indicates broader applications in biological and medicinal chemistry.
Variations in Synthesis : Other studies have focused on modifying existing synthesis methods to improve yield and efficiency. For example, Tsuji, Kaito, and Takahashi (1978) reported a modified synthesis process involving the use of PdCl2/CuCl/O2 and Grignard reagents (Tsuji, Kaito, & Takahashi, 1978).
Catalysis in Synthesis : The role of catalysis in the synthesis of 2,15-Hexadecanedione has been explored. Tsuji, Yamada, Kaito, and Mandai (1979) described a regioselective aldol condensation process using organoaluminum compounds (Tsuji, Yamada, Kaito, & Mandai, 1979).
Safety And Hazards
properties
IUPAC Name |
hexadecane-2,15-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O2/c1-15(17)13-11-9-7-5-3-4-6-8-10-12-14-16(2)18/h3-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOHLAYDIMKILU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCCCCCCCCCC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332468 | |
Record name | 2,15-Hexadecanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90332468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,15-Hexadecanedione | |
CAS RN |
18650-13-0 | |
Record name | 2,15-Hexadecanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90332468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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